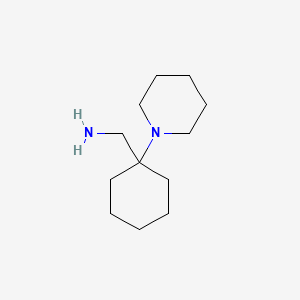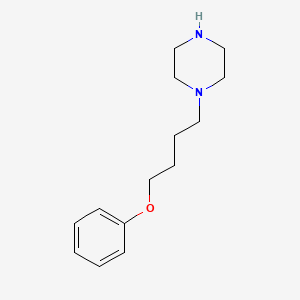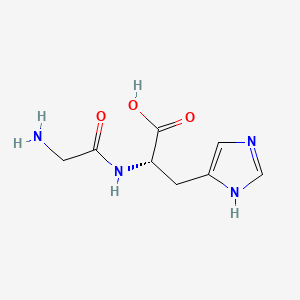
Glicil-L-histidina
Descripción general
Descripción
“Gly-his” is a dipeptide composed of the amino acids glycine and histidine . It’s known for its hydrophilic nature due to the presence of a carboxyl-terminal histidine residue . It’s used in various applications, including as a recognition element in electrochemical metal ion sensors .
Synthesis Analysis
Gly-his can be synthesized using liquid-phase methods . In one study, a series of Gly-His analogues was synthesized to study the influence of the length of the carbon chain in β-Ala on the β-amyloid aggregation .
Molecular Structure Analysis
The molecular formula of Gly-his is C8H12N4O3, with an average mass of 212.206 Da and a monoisotopic mass of 212.090942 Da .
Chemical Reactions Analysis
Gly-his has been used in the development of electrochemical metal ion sensors . It’s covalently attached to a 3-mercaptopropionic acid modified gold electrode, allowing for the detection of copper ions .
Physical And Chemical Properties Analysis
Gly-his is a hydrophilic molecule due to the presence of a carboxyl-terminal histidine residue . It’s highly soluble in water and appears as a colorless crystalline solid .
Aplicaciones Científicas De Investigación
Cicatrización de Heridas
Gly-His, particularmente en su forma unida al cobre (GHK-Cu), ha demostrado acelerar la cicatrización de heridas. Estimula la producción de colágeno y apoya la angiogénesis, que es la formación de nuevos vasos sanguíneos, esencial para la reparación del tejido dañado . Además, se ha encontrado que promueve la contracción y el cierre de las heridas, lo que lo convierte en un compuesto valioso en el desarrollo de tratamientos para la cicatrización de heridas .
Cuidado de la Piel y Antienvejecimiento
En el ámbito de la dermatología, Gly-His exhibe propiedades antioxidantes que protegen las células de la piel del estrés oxidativo y el daño causado por la radiación UV . Su capacidad para mejorar la elasticidad de la piel, reducir las líneas finas y mejorar la apariencia general de la piel lo ha convertido en un ingrediente popular en los cosméticos antienvejecimiento. También estimula la producción de decorina y elastina, que son vitales para mantener la estructura y la función de la piel .
Crecimiento del Cabello
La investigación sugiere que Gly-His puede afectar el crecimiento del cabello al mejorar la salud del cuero cabelludo. Es un componente clave de la queratina, la proteína que compone el cabello, y su presencia en los productos para el cuidado del cabello puede promover un cabello más saludable y grueso . El péptido se ha asociado con la estimulación de las células de la papila dérmica, que son cruciales para el ciclo de crecimiento del cabello .
Actividad Antioxidante
Gly-His ha demostrado una actividad antioxidante significativa, reduciendo los niveles de especies reactivas de oxígeno en las células. Es particularmente eficaz en la disminución de los radicales hidroxilo y peroxilo, que pueden causar daño celular. Esta propiedad lo convierte en un posible agente terapéutico contra enfermedades relacionadas con el estrés oxidativo .
Aplicaciones Farmacéuticas
En los productos farmacéuticos, Gly-His se utiliza por sus propiedades regenerativas. Se ha incorporado en formulaciones destinadas a la regeneración tisular, como en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) y ciertos tipos de cáncer. Sus capacidades de modulación de la expresión génica lo convierten en un compuesto prometedor para el desarrollo de fármacos .
Aplicaciones Biotecnológicas e Industriales
Gly-His juega un papel en las aplicaciones biotecnológicas, particularmente en la producción de L-histidina mediante fermentación microbiana. Es parte de la vía de biosíntesis de la histidina, y su regulación es crucial para la sobreproducción de histidina en cepas bacterianas industriales como Escherichia coli y Corynebacterium glutamicum .
Mecanismo De Acción
Target of Action
Glycyl-L-histidine, a naturally occurring dipeptide composed of glycine and histidine , primarily targets extracellular matrix macromolecules . It is an incomplete breakdown product of protein digestion or protein catabolism .
Mode of Action
Glycyl-L-histidine has the ability to bind to and reduce copper redox activity . It forms a high-affinity complex with one Cu +2 (II) ion, forming GHK-Cu . This complex participates in the physiological metabolism of Cu and mediates essential biochemical functions common to many types of cells .
Biochemical Pathways
Glycyl-L-histidine affects multiple biochemical pathways. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also plays a vital role in Cu +2 uptake and distribution into cells .
Pharmacokinetics
It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following protein catabolism .
Result of Action
Glycyl-L-histidine has multiple biological actions, all of which appear to be health positive . It improves tissue repair for skin, lung connective tissue, boney tissue, liver, and stomach lining . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions .
Action Environment
The action of Glycyl-L-histidine can be influenced by environmental factors. For instance, the toxicity of copper and zinc can enhance protein aggregation and contribute to cell death . Glycyl-l-histidine has the ability to prevent copper- and zinc-induced cell death in vitro .
Safety and Hazards
Direcciones Futuras
Research on Gly-his and similar peptides is ongoing, with potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities . For instance, a series of Gly-His analogues was synthesized for future β-amyloid plaque assembly experiments .
Análisis Bioquímico
Biochemical Properties
Glycyl-L-histidine plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis complex has been shown to stimulate collagen synthesis, promote wound healing, and exhibit antioxidant properties . Additionally, Glycyl-L-histidine interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in oxidative respiration and the dismutation of superoxide anions, respectively .
Cellular Effects
Glycyl-L-histidine influences various cellular processes and functions. It has been shown to stimulate blood vessel and nerve outgrowth, increase collagen, elastin, and glycosaminoglycan synthesis, and support the function of dermal fibroblasts . Glycyl-L-histidine also exhibits protective effects on cells by preventing copper- and zinc-induced protein aggregation and cell death in the central nervous system . Furthermore, it has been found to reduce reactive oxygen species (ROS) levels in cells, thereby protecting them from oxidative stress .
Molecular Mechanism
The molecular mechanism of Glycyl-L-histidine involves its ability to bind to copper ions, forming the GHK-Cu complex. This complex modulates gene expression, promoting a healthier state by reversing gene expression changes associated with aging and disease . Glycyl-L-histidine also inhibits the production of reactive oxygen species by binding to copper ions and reducing their redox activity . Additionally, it has been shown to activate the proteasome system, which is involved in protein degradation and cell cleansing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycyl-L-histidine have been observed to change over time. The stability and degradation of Glycyl-L-histidine are influenced by factors such as temperature and pH. Studies have shown that Glycyl-L-histidine can prevent protein aggregation and cell death over extended periods, indicating its potential for long-term protective effects
Dosage Effects in Animal Models
The effects of Glycyl-L-histidine vary with different dosages in animal models. At low doses, Glycyl-L-histidine has been shown to promote wound healing and tissue repair without adverse effects . At high doses, it may exhibit toxic effects, such as increased oxidative stress and cell death
Metabolic Pathways
Glycyl-L-histidine is involved in various metabolic pathways, including histidine metabolism. It is an intermediate in the degradation of histidine and can be further broken down into its constituent amino acids, glycine and histidine . Glycyl-L-histidine also interacts with enzymes such as ATP-phosphoribosyltransferase, which is involved in histidine biosynthesis
Transport and Distribution
Glycyl-L-histidine is transported and distributed within cells and tissues through specific transporters and binding proteins. The solute carrier (SLC)15 family of proton-coupled oligopeptide transporters, including PepT2 and PhT1, are involved in the transport of Glycyl-L-histidine . These transporters facilitate the uptake and distribution of Glycyl-L-histidine in various tissues, including the brain and kidneys . The localization and accumulation of Glycyl-L-histidine within cells are influenced by these transporters.
Subcellular Localization
The subcellular localization of Glycyl-L-histidine is determined by targeting signals and post-translational modifications. Glycyl-L-histidine has been found to localize in various cellular compartments, including the cytoplasm and mitochondria Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments
Propiedades
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFXZNIBQBFHR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2489-13-6 | |
| Record name | Glycyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gly-His?
A1: The molecular formula of Gly-His is C8H11N3O3. Its molecular weight is 201.19 g/mol.
Q2: How does Gly-His typically interact with metal ions?
A2: Gly-His primarily interacts with metal ions, such as Cu2+, Ni2+, and Zn2+, via the imidazole nitrogen of the histidine residue. This interaction often leads to the formation of stable metal complexes. [, , , ]
Q3: Can the peptide sequence influence the binding geometry of Gly-His with metal ions?
A3: Yes, studies show that Gly-His, when part of longer peptide sequences like Gly-Gly-His, can exhibit different binding geometries with metal ions depending on the neighboring amino acids and their stereochemistry. [, ]
Q4: Does Gly-His interact with biomolecules other than metal ions?
A4: Research indicates that Gly-His, particularly within the context of longer peptide sequences, can interact with DNA. For example, Ni(II)•Gly-Gly-His has been shown to bind selectively to the minor groove of A/T-rich DNA regions. [, , ]
Q5: What are the downstream effects of Gly-His binding to metal ions?
A5: Binding of Gly-His to metal ions can significantly alter the catalytic activity of the resulting complex. For instance, metal complexes of Gly-Gly-His have demonstrated the ability to cleave DNA. [, , ]
Q6: Is Gly-His stable under physiological conditions?
A6: While Gly-His itself is generally stable, its stability can be influenced by factors like pH, temperature, and the presence of enzymes. Modification of the peptide sequence, such as adding a D-amino acid to the C-terminus (e.g., Gly-His-Lys-D-Ala), can enhance its stability against enzymatic degradation. [, , ]
Q7: How does the choice of metal ion affect the catalytic activity of Gly-His-containing complexes?
A7: The catalytic activity of Gly-His-containing complexes is highly dependent on the metal ion. For instance, Ni(II) complexes of Gly-Gly-His have shown different DNA cleavage patterns and efficiencies compared to Cu(II) complexes. [, ]
Q8: Are there any potential applications of Gly-His-based metal complexes in medicinal chemistry?
A8: The ability of Gly-His-based metal complexes to cleave DNA makes them promising candidates for the development of artificial metallopeptidases or as components of targeted therapeutic agents. [, , , ]
Q9: How has computational chemistry contributed to understanding Gly-His interactions?
A9: Molecular dynamics simulations and molecular modeling studies have provided valuable insights into the binding modes, orientations, and energetic contributions of Gly-His and its derivatives with DNA and metal ions. [, , ]
Q10: What is the impact of structural modifications on the activity of Gly-His-containing peptides?
A10: Modifications to the peptide sequence, particularly at the N-terminus or by incorporating specific amino acids, can significantly influence the binding affinity, selectivity, and catalytic activity of Gly-His-containing peptides. [, , ]
Q11: Have any QSAR models been developed for Gly-His derivatives?
A11: While specific QSAR models for Gly-His derivatives are not extensively reported in the provided literature, studies using combinatorial approaches have identified structural features that contribute to enhanced DNA cleavage activity, laying the groundwork for future QSAR development. []
Q12: What are some strategies to improve the stability and bioavailability of Gly-His-based peptides?
A12: Incorporating D-amino acids, particularly at the C-terminus, can protect the peptide from enzymatic degradation and enhance its stability. Formulation strategies, such as encapsulation in nanoparticles or conjugation to carrier molecules, might be explored to improve bioavailability. [, , ]
Q13: What analytical techniques are commonly used to characterize Gly-His and its derivatives?
A13: Various analytical techniques are employed, including:
- Spectroscopy: UV-Vis, CD, ESR, and NMR to study complex formation, structural features, and metal coordination. [, , , , ]
- Mass Spectrometry (MS): ESI-MS and MS/MS to analyze fragmentation patterns and determine the molecular composition of complexes. [, ]
- Chromatography: HPLC for purification and separation of peptide derivatives and their metal complexes. [, ]
- X-ray photoelectron spectroscopy (XPS): To study the adsorption of Gly-His and its derivatives on surfaces. []
Q14: Have any in vitro studies been conducted on Gly-His-containing peptides?
A14: Yes, numerous in vitro studies have explored the metal binding properties, DNA cleavage activity, and cellular uptake of Gly-His-containing peptides. Cell lines such as PC-3 (prostate cancer) and B16F10 (melanoma) have been used in these studies. [, , , , , ]
Q15: What are some of the key findings from in vivo studies using Gly-His-based peptides?
A15: In vivo studies, primarily in rodent models, have demonstrated the potential of radiolabeled Gly-His-containing peptides as imaging agents for tumors overexpressing specific receptors like GRPR. Furthermore, research suggests potential applications in wound healing. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



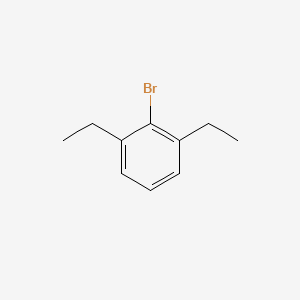
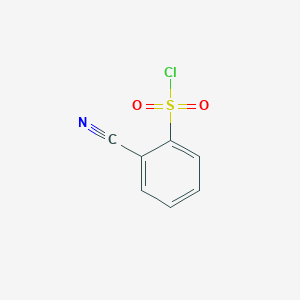


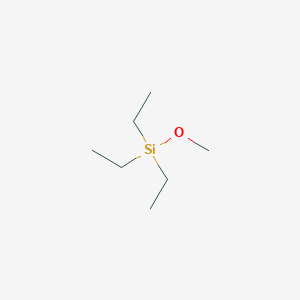
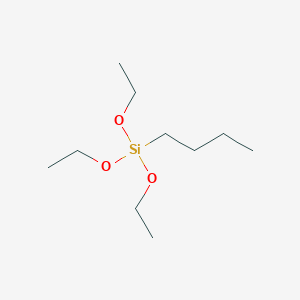

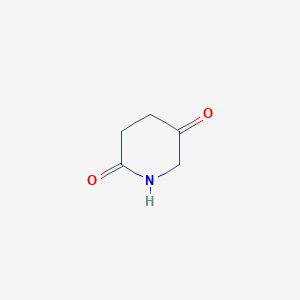
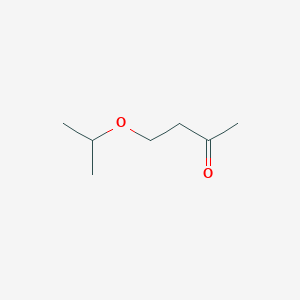
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
